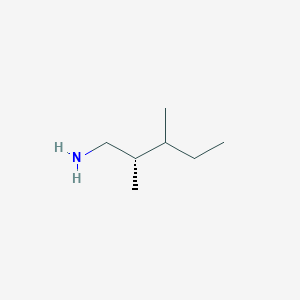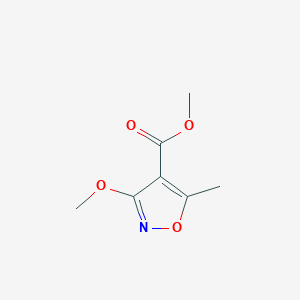![molecular formula C7H8N2O4S B2923088 Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate CAS No. 1858496-58-8](/img/structure/B2923088.png)
Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.21 g/mol. It is known for its diverse applications in scientific experiments and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate typically involves the reaction of 2-nitrothiophene-3-amine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a building block for pharmaceuticals.
2-Nitrothiophene: A precursor for the synthesis of various thiophene derivatives.
Thiophene-3-carboxylic acid: Used in the synthesis of heterocyclic compounds with potential biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[(2-nitrothiophen-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-6(10)4-8-5-2-3-14-7(5)9(11)12/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRVXEXNNDOHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(SC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)

![2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2923011.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2923015.png)

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2923021.png)

![2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile](/img/structure/B2923025.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2923027.png)

